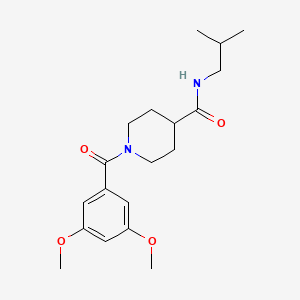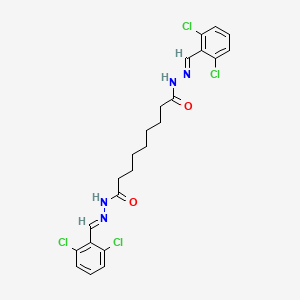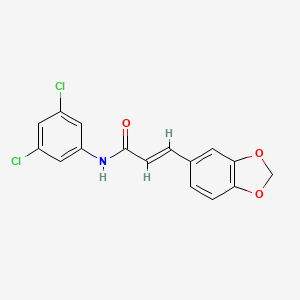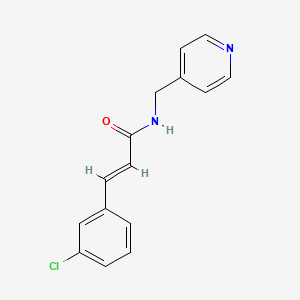![molecular formula C15H16Cl2N2 B5777509 (2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)
(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine, also known as DCB-PET, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. DCB-PET is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological processes.
Mechanism of Action
(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR leads to the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which play a crucial role in various physiological processes, including learning and memory, attention, and mood regulation.
Biochemical and Physiological Effects:
(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the inhibition of pro-inflammatory cytokines. Additionally, (2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to improve cognitive function and memory in animal models, suggesting its potential use in treating cognitive impairments.
Advantages and Limitations for Lab Experiments
(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has several advantages for laboratory experiments, including its high selectivity and potency for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, one limitation of (2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine is its relatively short half-life, which may limit its therapeutic potential.
Future Directions
There are several future directions for the research and development of (2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine. One potential direction is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential therapeutic applications of (2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, more research is needed to understand the long-term effects and safety of (2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine in humans.
Synthesis Methods
(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine can be synthesized using a multistep reaction process, starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dichlorobenzyl chloride with 2-(2-pyridinyl)ethylamine in the presence of a base, followed by the alkylation of the resulting intermediate with methyl iodide. The final product is obtained after purification and characterization using various spectroscopic techniques.
Scientific Research Applications
(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been extensively studied for its potential therapeutic applications in various biomedical fields. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects, making it a promising candidate for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, (2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to improve cognitive function and memory in animal models, suggesting its potential use in treating cognitive impairments.
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2/c1-19(9-7-14-4-2-3-8-18-14)11-12-5-6-13(16)10-15(12)17/h2-6,8,10H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAVMESWNVLWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dichlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5777446.png)
![N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5777453.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide](/img/structure/B5777466.png)
![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)
![4-allyl-3-[(3-fluorobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5777481.png)

![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)

![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)